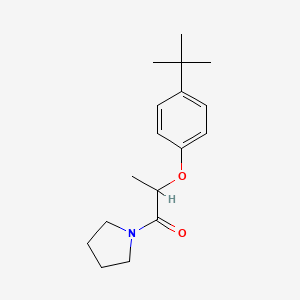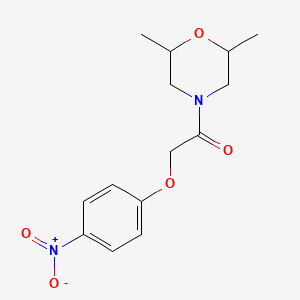![molecular formula C25H34N2O7 B4147412 1-Ethyl-4-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4147412.png)
1-Ethyl-4-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-(2-{2-[2-(Benzyloxy)phenoxy]ethoxy}ethyl)-4-ethylpiperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyloxy group, a phenoxy group, and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid typically involves multiple steps. One common method includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable halogenating agent to form benzyl halide, followed by reaction with a phenol derivative to form the benzyloxy group.
Formation of the phenoxy group: The phenoxy group can be introduced by reacting the benzyloxy compound with an appropriate phenol derivative under basic conditions.
Formation of the ethylpiperazine moiety: This involves the reaction of piperazine with ethyl halide to form the ethylpiperazine derivative.
Coupling of the intermediates: The final step involves coupling the benzyloxy-phenoxy intermediate with the ethylpiperazine derivative under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy and phenoxy groups can be oxidized under suitable conditions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethylpiperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and phenoxy groups may interact with enzymes or receptors, leading to modulation of their activity. The ethylpiperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
- 1-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethyl)-4-methylpiperazine oxalate
- 1-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethyl)-4-propylpiperazine oxalate
Comparison:
- Structural Differences: The primary difference lies in the substitution on the piperazine ring (ethyl, methyl, propyl).
- Chemical Properties: These differences can affect the compound’s reactivity, solubility, and stability.
- Biological Activity: Variations in the piperazine substitution can lead to differences in biological activity and therapeutic potential.
1-Ethyl-4-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-ethyl-4-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.C2H2O4/c1-2-24-12-14-25(15-13-24)16-17-26-18-19-27-22-10-6-7-11-23(22)28-20-21-8-4-3-5-9-21;3-1(4)2(5)6/h3-11H,2,12-20H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSLZACYRHVHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOCCOC2=CC=CC=C2OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Ethylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid](/img/structure/B4147331.png)
![2-[(2,6-dichlorobenzyl)thio]-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4147337.png)

![N-1-adamantyl-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4147347.png)
![N-[2-(1-adamantyl)ethyl]cyclohexanecarboxamide](/img/structure/B4147362.png)
![5-methoxy-3-[(5-methoxy-1H-benzimidazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B4147370.png)
![2-{2-[(2-furylmethyl)amino]-2-oxoethoxy}-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4147371.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-1,2,4-triazol-5-ylmethyl)acetamide](/img/structure/B4147375.png)


![1-[3-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4147404.png)
![N-(2-cyanophenyl)-2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]benzamide](/img/structure/B4147408.png)
![N-[(1-adamantylamino)carbonyl]valine](/img/structure/B4147417.png)
![2-(2-chloro-9H-thioxanthen-9-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4147421.png)
